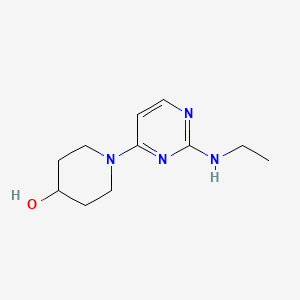

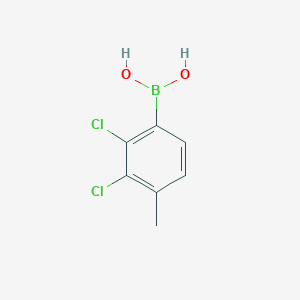

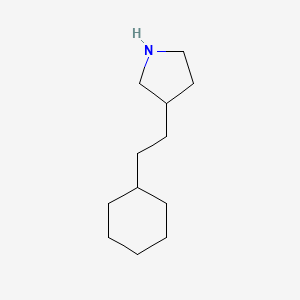

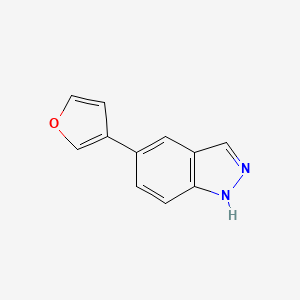

![molecular formula C15H14N4O3S2 B1453141 4-[(5-巯基-1,3,4-噻二唑-2-基)氨基]-5-氧代-1-(2-苯乙基)-2,5-二氢-1H-吡咯-3-羧酸 CAS No. 1111018-89-3](/img/structure/B1453141.png)

4-[(5-巯基-1,3,4-噻二唑-2-基)氨基]-5-氧代-1-(2-苯乙基)-2,5-二氢-1H-吡咯-3-羧酸

描述

This compound belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .

Synthesis Analysis

2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) was used to synthesize 24 new compounds . The structures were confirmed by 1H NMR and 13C NMR . A novel and efficient route has been designed for the synthesis of 4- (5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5- [2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR and 13C NMR . The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone .Chemical Reactions Analysis

The Michael addition reaction of AMT with α,β-unsaturated compounds was studied . With acrylonitrile as the substrate, the products 1a and 2a were obtained in the respective yields of 47% and 49% under optimal conditions . Then, the acylation reaction of 1a–c and 2a–c with chloroacetyl chloride yielded the respective derivatives 3a–c and 4a–c .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectra .科学研究应用

抗癌活性

含有 1,3,4-噻二唑部分的化合物因其潜在的抗癌特性而被研究。 该化合物的衍生物已被合成并评估其体外细胞毒性作为潜在的抗癌剂 。噻二唑环的存在对于开发新的治疗剂非常重要,因为它具有生物活性支架。

抗菌特性

已知 1,3,4-噻二唑衍生物表现出广泛的生物活性,包括抗菌特性 。这使得它们在寻找新的抗菌剂方面很有价值,尤其是在抗生素耐药性不断增加的情况下。

抗病毒应用

类似地,噻二唑衍生物的抗病毒特性使其成为该领域药物开发的候选者。 基于噻二唑结构合成新的化合物旨在探索其作为抗病毒剂的潜力 。

电化学应用

2-氨基-5-巯基-1,3,4-噻二唑(一种相关化合物)的电化学行为已得到广泛研究。 这项研究导致了新的噻二唑衍生物电合成策略的开发,这些策略可能在电化学传感器和其他设备中具有多种应用 。

酶抑制

噻二唑衍生物已被鉴定为某些酶的抑制剂,这对于开发针对特定代谢途径的药物至关重要。 例如,它们已被用于抑制基质金属蛋白酶,基质金属蛋白酶在组织重塑和降解中起作用 。

金属离子检测的荧光探针

一种新型的噻二唑功能化席夫碱已被开发为 pH 响应且化学可逆的荧光探针,用于选择性检测铜(II)离子 。该应用在环境监测和分析化学中特别有用。

未来方向

属性

IUPAC Name |

5-oxo-1-(2-phenylethyl)-4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]-2H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S2/c20-12-11(16-14-17-18-15(23)24-14)10(13(21)22)8-19(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17)(H,18,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKSSWRGKFZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)N1CCC2=CC=CC=C2)NC3=NNC(=S)S3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

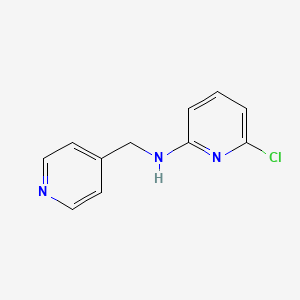

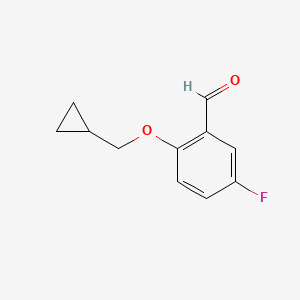

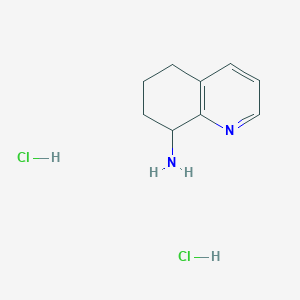

![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)